N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide
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Overview
Description
“N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide” is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused with a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallized in a different crystal system or space group .Chemical Reactions Analysis
The reaction mixture was cooled to room temperature and then gradually poured onto crushed ice with stirring . The synthesized benzothiazole derivatives were examined for their urease inhibitory activities at a concentration of 15 and 40 μg/mL .Scientific Research Applications
- N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest interactions with key cellular pathways involved in cancer progression .
- The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have explored its ability to scavenge free radicals and mitigate oxidative damage. These findings could have implications for preventing age-related diseases and promoting overall health .
- Inflammation plays a pivotal role in various diseases. Researchers have examined the anti-inflammatory potential of N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide . It may modulate inflammatory pathways, making it relevant for conditions such as arthritis, neuroinflammation, and cardiovascular diseases .
- Investigations into its antimicrobial properties have revealed inhibitory effects against bacteria, fungi, and even some viruses. The compound could be explored as a novel antimicrobial agent or as an adjunct to existing therapies .
- Neurodegenerative disorders are a significant health concern. Preliminary studies suggest that N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide might have neuroprotective effects. It could enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems .
- The compound’s chemical structure includes sulfur and nitrogen atoms, which can form coordination complexes with metal ions. Researchers have explored its chelating properties, which could have applications in metal detoxification or as contrast agents in imaging techniques .
Anticancer Activity
Antioxidant Properties
Anti-Inflammatory Effects
Antimicrobial Activity
Neuroprotective Potential
Metal Ion Chelation
Mechanism of Action
Mode of Action
Some benzothiazole derivatives bearing an amide moiety have been reported to exhibit antibacterial activity . These compounds may have a membrane perturbing mode of action and an intracellular mode of action due to binding with DNA .
Biochemical Pathways
Benzothiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Some benzothiazole derivatives have been reported to exhibit antibacterial activity, suggesting that they may have effects at the molecular and cellular levels .
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-2-5-13(6-3-11)20-9-16(19)18-12-4-7-14-15(8-12)21-10-17-14/h2-8,10H,9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQILOUIKBTMRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide |
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